molecular formula C10H9NO6S2 B085524 2-Amino-1,5-naphthalenedisulfonic acid CAS No. 117-62-4

2-Amino-1,5-naphthalenedisulfonic acid

Cat. No.: B085524
CAS No.: 117-62-4
M. Wt: 303.3 g/mol
InChI Key: YAIKCRUPEVOINQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Amino-1,5-naphthalenedisulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, oleum, and alkaline hypochlorite . Major products formed from these reactions include 2-amino-5-hydroxynaphthalene-1-sulfonic acid and 2-diazo-1-hydroxynaphthalene-5-sulfonic acid .

Scientific Research Applications

2-Amino-1,5-naphthalenedisulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1,5-naphthalenedisulfonic acid involves its ability to react with other chemicals to form colorants that can be applied to textiles . The molecular targets and pathways involved in these reactions include the naphthalene ring and the sulfonic acid groups, which facilitate the formation of various dye compounds.

Properties

IUPAC Name

2-aminonaphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIKCRUPEVOINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045040
Record name 2-Aminonaphthalene-1,5-disulphonic acid
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Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-62-4, 19532-03-7
Record name 2-Amino-1,5-naphthalenedisulfonic acid
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Record name 2-Amino-1,5-naphthalenedisulfonic acid
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Record name 2-Amino-1,5-naphthalenedisulfonic acid
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Record name 1,5-Naphthalenedisulfonic acid, 2-amino-
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Record name 2-Aminonaphthalene-1,5-disulphonic acid
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Record name 2-aminonaphthalene-1,5-disulphonic acid
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Record name Sodium hydrogen 2-aminonaphthalene-1,5-disulphonate
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Record name 2-AMINO-1,5-NAPHTHALENEDISULFONIC ACID
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Synthesis routes and methods I

Procedure details

31.9 g of 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid are dissolved in 400 ml of water under neutral conditions. 300 g of ice are then added, and 8.8 ml of trifluorotriazine are run in while maintaining a pH of 4.0 to 4.5 with 15% strength sodium carbonate solution. Stirring is continued for 5 minutes, and a neutral solution of 17.3 g of m-sulphanilic acid is then added while maintaining a pH of 5.0 to 5.5 with 15% strength sodium carbonate solution. During acylation, the temperature is allowed to rise to 15° to 20°. A diazo compound obtained in the usual manner by diazotisation of 30.3 g of 2-aminonaphthalene-1,5-disulphonic acid is added to the resulting solution of the reaction product of the formula ##STR15## at 5° to 10°, while simultaneously maintaining the pH at 7.0 to 7.5 by sprinkling in sodium bicarbonate. After coupling is complete, the dyestuff of the formula ##STR16## is salted out, filtered off with suction, dried and milled.
Quantity
31.9 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

31.9 g of 2-amino-5-hydroxy-naphthalene-1,7-disulphonic acid are subjected to a condensation reaction with trifluorotriazine as described in Example 1. 5.0 g of ethylenediamine are added to the solution of the resulting difluorotriazine compound at 0°, a pH of 5.5-6.5 being maintained. The condensation has ended after 2 to 3 hours. A diazo compound obtained by the customary route by diazotisation of 30.3 g of 2-amino-naphthalene-1,5-disulphonic acid is added to the reaction product of the formula ##STR20## which is largely present as a suspension, the pH simultaneously being kept at pH 7.0-7.5 by sprinkling in sodium bicarbonate. When the coupling has ended, the dyestuff of the formula ##STR21## which has precipitated as a sparingly soluble product, is filtered off with suction and stirred in 1 l of water again. 16.9 g of 2,4,6-trifluoro-5-chloro-pyrimidine are added dropwise at 0°-5°, during which a pH of 7.5-8.0 is maintained with dilute sodium hydroxide solution. The dyestuff dissolves during the condensation reaction. When the condensation has ended (thin layer chromatogram), the dyestuff is salted out, filtered off with suction, dried and ground. The red powder dissolves readily in water and dyes cotton a clear scarlet (colour code number 6).
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
difluorotriazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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